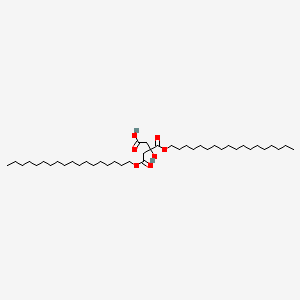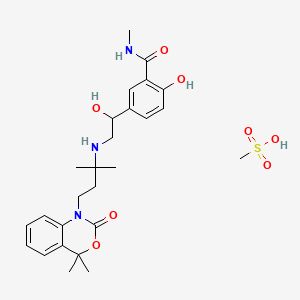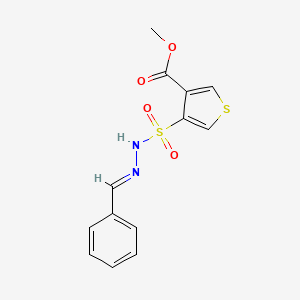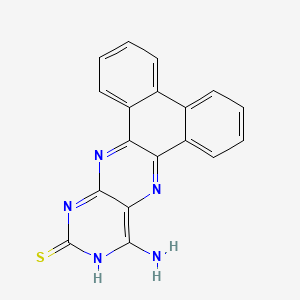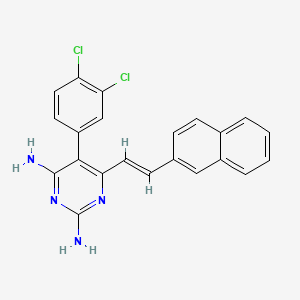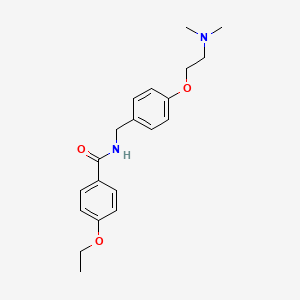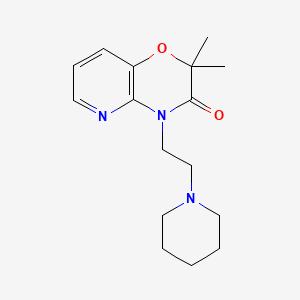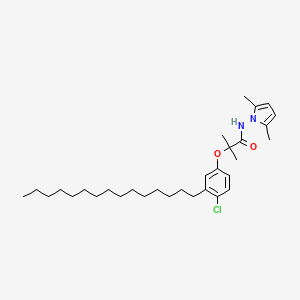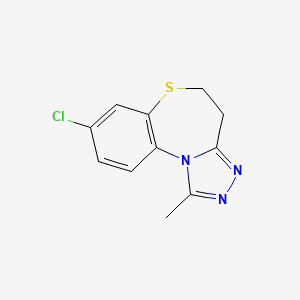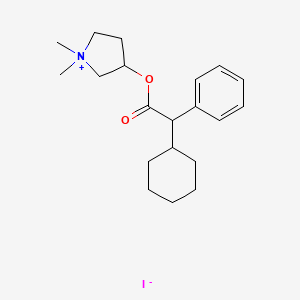
Phenylalanyl-glycyl-prolyl-phenylalanyl-arginine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Phénylalanyl-glycyl-prolyl-phénylalanyl-arginine est un oligopeptide composé de cinq acides aminés : la phénylalanine, la glycine, la proline, la phénylalanine et l’arginine. Les oligopeptides jouent un rôle crucial dans divers processus biologiques, notamment la signalisation, la régulation et les fonctions structurelles.
Méthodes De Préparation
Voies de synthèse et conditions de réaction
La synthèse de la phénylalanyl-glycyl-prolyl-phénylalanyl-arginine implique généralement la synthèse peptidique en phase solide (SPPS). Cette méthode permet l’addition séquentielle d’acides aminés protégés à une chaîne peptidique croissante ancrée à une résine solide. Le processus comprend les étapes suivantes :
Chargement de la résine : Le premier acide aminé, protégé au niveau de la terminaison N, est fixé à la résine.
Déprotection : Le groupe protecteur est retiré de la terminaison N de l’acide aminé ancré.
Couplage : Le prochain acide aminé, également protégé au niveau de la terminaison N, est activé et couplé à l’acide aminé déprotégé sur la résine.
Répétition : Les étapes 2 et 3 sont répétées jusqu’à ce que la séquence peptidique souhaitée soit assemblée.
Clivage : Le peptide complet est clivé de la résine et déprotégé pour obtenir le peptide libre.
Méthodes de production industrielle
La production industrielle de la phénylalanyl-glycyl-prolyl-phénylalanyl-arginine peut impliquer la SPPS à grande échelle ou la synthèse peptidique en phase liquide, en fonction de la quantité et de la pureté requises. L’automatisation et l’optimisation des conditions de réaction, telles que la température, le solvant et les concentrations des réactifs, sont cruciales pour une production efficace .
Analyse Des Réactions Chimiques
Types de réactions
La phénylalanyl-glycyl-prolyl-phénylalanyl-arginine peut subir diverses réactions chimiques, notamment :
Oxydation : Le peptide peut être oxydé pour former des ponts disulfures si des résidus de cystéine sont présents.
Réduction : Les réactions de réduction peuvent rompre les ponts disulfures, s’ils sont présents.
Substitution : Les résidus d’acides aminés dans le peptide peuvent être substitués par d’autres acides aminés par formation de liaison peptidique.
Réactifs et conditions courants
Oxydation : Peroxyde d’hydrogène ou iode dans des conditions douces.
Réduction : Dithiothréitol (DTT) ou tris(2-carboxyéthyl)phosphine (TCEP).
Substitution : Acides aminés protégés et réactifs de couplage comme HBTU ou DIC en présence d’une base.
Principaux produits
Les principaux produits de ces réactions dépendent des conditions et des réactifs spécifiques utilisés. Par exemple, l’oxydation peut conduire à la formation de peptides cycliques par des ponts disulfures, tandis que la substitution peut produire des peptides modifiés avec des séquences modifiées .
Applications de recherche scientifique
La phénylalanyl-glycyl-prolyl-phénylalanyl-arginine a des applications diverses dans la recherche scientifique :
Chimie : Utilisé comme composé modèle pour étudier la synthèse et les réactions des peptides.
Biologie : Étudié pour son rôle dans la signalisation cellulaire et la régulation.
Médecine : Exploré pour des applications thérapeutiques potentielles, telles que les systèmes d’administration de médicaments et les médicaments à base de peptides.
Industrie : Utilisé dans le développement de matériaux à base de peptides et d’applications biotechnologiques.
Applications De Recherche Scientifique
Phenylalanyl-glycyl-prolyl-phenylalanyl-arginine has diverse applications in scientific research:
Chemistry: Used as a model compound for studying peptide synthesis and reactions.
Biology: Investigated for its role in cellular signaling and regulation.
Medicine: Explored for potential therapeutic applications, such as drug delivery systems and peptide-based drugs.
Industry: Utilized in the development of peptide-based materials and biotechnological applications.
Mécanisme D'action
Le mécanisme d’action de la phénylalanyl-glycyl-prolyl-phénylalanyl-arginine implique son interaction avec des cibles moléculaires spécifiques, telles que les récepteurs ou les enzymes. Le peptide peut moduler les voies de signalisation en se liant à ces cibles, ce qui entraîne des modifications des fonctions cellulaires. Les voies et les cibles exactes dépendent du contexte biologique spécifique et de la présence d’autres molécules interagissantes .
Comparaison Avec Des Composés Similaires
Composés similaires
Cyclo(phénylalanyl-prolyl) : Un dipeptide cyclique avec des caractéristiques structurelles similaires.
Prolylphénylalanine : Un dipeptide avec une séquence similaire mais une longueur de chaîne plus courte.
N-Succinyl-Ala-Ala-Pro-Phe-pNA : Un tétrapeptide avec une séquence similaire mais des groupes fonctionnels différents.
Unicité
La phénylalanyl-glycyl-prolyl-phénylalanyl-arginine est unique en raison de sa séquence spécifique et de sa combinaison d’acides aminés, qui confèrent des propriétés chimiques et biologiques distinctes. Sa capacité à subir diverses réactions chimiques et ses applications diverses dans la recherche et l’industrie mettent en évidence son importance .
Propriétés
Numéro CAS |
53807-05-9 |
|---|---|
Formule moléculaire |
C31H42N8O6 |
Poids moléculaire |
622.7 g/mol |
Nom IUPAC |
(2S)-2-[[(2S)-2-[[(2S)-1-[2-[[(2S)-2-amino-3-phenylpropanoyl]amino]acetyl]pyrrolidine-2-carbonyl]amino]-3-phenylpropanoyl]amino]-5-(diaminomethylideneamino)pentanoic acid |
InChI |
InChI=1S/C31H42N8O6/c32-22(17-20-9-3-1-4-10-20)27(41)36-19-26(40)39-16-8-14-25(39)29(43)38-24(18-21-11-5-2-6-12-21)28(42)37-23(30(44)45)13-7-15-35-31(33)34/h1-6,9-12,22-25H,7-8,13-19,32H2,(H,36,41)(H,37,42)(H,38,43)(H,44,45)(H4,33,34,35)/t22-,23-,24-,25-/m0/s1 |
Clé InChI |
MHGIZRIARZNIBU-QORCZRPOSA-N |
SMILES isomérique |
C1C[C@H](N(C1)C(=O)CNC(=O)[C@H](CC2=CC=CC=C2)N)C(=O)N[C@@H](CC3=CC=CC=C3)C(=O)N[C@@H](CCCN=C(N)N)C(=O)O |
SMILES canonique |
C1CC(N(C1)C(=O)CNC(=O)C(CC2=CC=CC=C2)N)C(=O)NC(CC3=CC=CC=C3)C(=O)NC(CCCN=C(N)N)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


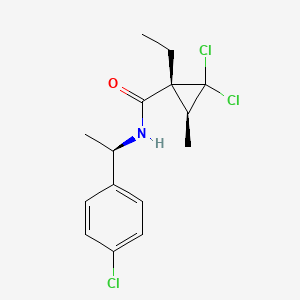
![ethyl 3-[2-[2-hydroxy-3-(propan-2-ylamino)propoxy]phenyl]propanoate;hydrochloride](/img/structure/B12733347.png)
